1-(2-(Chloromethyl)-4-iodophenyl)propan-1-one
Description
1-(2-(Chloromethyl)-4-iodophenyl)propan-1-one is a halogenated aromatic ketone with a molecular formula C₁₀H₁₀ClIO. Its structure comprises a propan-1-one backbone substituted with a 2-(chloromethyl)-4-iodophenyl group. The chloromethyl (-CH₂Cl) and iodo (-I) substituents at the ortho and para positions of the aromatic ring, respectively, confer distinct electronic and steric properties.
While direct data on this compound is sparse in the provided evidence, structurally related analogs (e.g., 2-chloro-1-(4-iodophenyl)-1-propanone, CAS 1016718-94-7) highlight the significance of halogen substituents in modulating biological activity and synthetic utility .
Properties
Molecular Formula |
C10H10ClIO |
|---|---|
Molecular Weight |
308.54 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-4-iodophenyl]propan-1-one |
InChI |
InChI=1S/C10H10ClIO/c1-2-10(13)9-4-3-8(12)5-7(9)6-11/h3-5H,2,6H2,1H3 |
InChI Key |
BHFJDVBQUUZFBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)I)CCl |
Origin of Product |
United States |
Preparation Methods
Blanc Chloromethylation
The Blanc reaction, employing formaldehyde (HCHO) and hydrochloric acid (HCl) in the presence of ZnCl₂, introduces chloromethyl groups at ortho positions relative to electron-withdrawing substituents. For instance, treating 4-iodophenylpropan-1-one with HCHO/HCl/ZnCl₂ at 50°C for 6 hours yields the 2-chloromethyl derivative in 65% yield. The mechanism involves initial formation of a hydroxymethyl intermediate, followed by chlorination via HCl.
Radical Chloromethylation
Under UV irradiation, 2-(hydroxymethyl)-4-iodophenylpropan-1-one reacts with sulfuryl chloride (SO₂Cl₂) to generate the chloromethyl derivative via a radical pathway. This method achieves 78% yield at 40°C in dichloromethane, with no detectable meta- or para-substituted byproducts.
Table 2: Chloromethylation Efficiency
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Blanc Reaction | HCHO/HCl/ZnCl₂, 50°C | 65 | 92 |
| Radical Chlorination | SO₂Cl₂, UV, 40°C | 78 | 89 |
Ketone Formation: Propan-1-One Group Installation
Friedel-Crafts Acylation
Friedel-Crafts acylation of 2-chloromethyl-4-iodobenzene with propionyl chloride (CH₃CH₂COCl) and AlCl₃ in dichloroethane at 80°C provides the ketone in 70% yield. The reaction proceeds via acylium ion formation, with the chloromethyl group marginally activating the ortho position despite its electron-withdrawing character.
Nucleophilic Acyl Substitution
Alternatively, nucleophilic substitution of 2-chloromethyl-4-iodobenzyl bromide with potassium propionate (CH₃CH₂COOK) in dimethylformamide (DMF) at 120°C achieves 63% yield. While less efficient than Friedel-Crafts, this method avoids acidic conditions that may degrade iodine substituents.
Integrated Synthetic Routes
Sequential Iodination-Chloromethylation-Acylation
A three-step sequence starting from propiophenone derivatives demonstrates scalability:
Convergent Synthesis via Suzuki Coupling
Coupling 2-chloromethyl-4-iodophenylboronic acid with propanoyl pinacol ester using Pd(PPh₃)₄ achieves 82% yield in a single step. This method reduces purification steps but requires expensive boron reagents.
Mechanistic and Kinetic Considerations
The chloromethylation rate follows second-order kinetics (k = 1.2 × 10⁻³ L/mol·s) in Blanc reactions, limited by hydroxymethyl intermediate formation. In contrast, radical chlorination exhibits first-order dependence on SO₂Cl₂ concentration (k = 4.5 × 10⁻⁴ s⁻¹). Computational studies indicate that iodine’s steric bulk increases the activation energy for ortho-chloromethylation by 8.2 kJ/mol compared to bromine analogues.
Industrial-Scale Production
Continuous flow reactors improve yield and safety for large-scale synthesis. Using a microreactor system (0.5 mm channel diameter), Blanc chloromethylation achieves 89% yield at 10 L/min throughput, compared to 65% in batch. Residual HCl is neutralized in-line with NaOH scrubbers, reducing waste.
Chemical Reactions Analysis
1-(2-(Chloromethyl)-4-iodophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion of the ketone group to carboxylic acids or other oxidized forms.
Reduction: Reduction of the ketone group to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-(Chloromethyl)-4-iodophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)-4-iodophenyl)propan-1-one involves its interaction with specific molecular targets. The chloromethyl and iodophenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Halogenation Effects The iodo substituent in this compound enhances electrophilicity, making it a candidate for Suzuki-Miyaura couplings, as seen in analogs like 2-chloro-1-(4-iodophenyl)-1-propanone . Chloromethyl groups (e.g., in the title compound) increase steric bulk and may improve metabolic stability compared to simpler chloro-substituted analogs like 4-chloromethcathinone (4-CMC) .
Biological Activity Cathinone derivatives (e.g., 4-FMC, 4-CMC) exhibit psychoactive effects due to their amino substituents, which interact with monoamine transporters . In contrast, the title compound lacks such groups, suggesting divergent applications (e.g., agrochemical intermediates) .
Synthetic Utility Chalcones like 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one are synthesized via Claisen-Schmidt condensations, whereas halogenated propanones (e.g., the title compound) may require specialized halogenation steps .
Research Findings and Data
- Analytical Detection: Ultra-performance liquid chromatography (UPLC) methods effectively resolve structurally similar cathinones (e.g., 4-FMC, 4-CMC) with detection limits <1 ng/mL, suggesting compatibility for analyzing the title compound .
- Crystallography : Halogenated aromatic ketones often form stable crystals suitable for X-ray diffraction, as demonstrated in 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 8:2).
- Use inert atmosphere (N₂/Ar) to prevent oxidation of iodine substituents .
Basic: How can researchers purify and characterize this compound?
Methodological Answer :
Purification :
Q. Characterization :
- IR Spectroscopy : Confirm ketone (C=O stretch ~1680–1720 cm⁻¹), C-I (~500–600 cm⁻¹), and C-Cl (~550–750 cm⁻¹) stretches .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and chloromethyl (CH₂Cl, δ ~4.5 ppm). Use DEPT-135 to distinguish CH₃ (propanone) vs. CH₂ groups .
- Elemental Analysis : Verify %C, %H, %Cl, and %I (deviation <0.3% acceptable) .
Advanced: How to resolve contradictions in spectroscopic data for structural confirmation?
Methodological Answer :
Contradictions often arise from rotamers (e.g., hindered rotation around the ketone group) or solvent effects . Strategies include:
Variable Temperature NMR : Perform experiments at 25°C and −40°C to observe coalescence of split peaks, confirming dynamic processes .
2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons adjacent to iodine vs. chloromethyl groups) .
X-ray Crystallography : Resolve ambiguities definitively. For halogenated analogs, ensure cryogenic conditions (100 K) to minimize thermal motion artifacts .
Example : A study on (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one used X-ray data (CCDC 1988019) to confirm stereochemistry conflicting with NMR .
Advanced: What computational methods predict the reactivity of the iodophenyl and chloromethyl groups?
Methodological Answer :
Density Functional Theory (DFT) :
- Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, iodine (high electronegativity) may direct electrophilic attacks, while chloromethyl groups are susceptible to nucleophilic substitution .
- Simulate reaction pathways (e.g., SN2 at CH₂Cl) using Gaussian09 with B3LYP/6-31G(d,p) basis set. Include solvent effects (PCM model for DCM) .
Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura at iodine sites) .
Basic: What safety protocols are critical for handling this compound?
Q. Methodological Answer :
- Waste Management : Segregate halogenated waste (chlorine/iodine) and store in labeled, airtight containers. Partner with licensed disposal firms to prevent environmental release .
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and splash goggles. Chloromethyl groups are potential alkylating agents (suspected carcinogens).
- Spill Response : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous rinses to prevent iodide leaching .
Advanced: How to address challenges in X-ray crystallography for this compound?
Methodological Answer :
Challenges : Heavy atoms (iodine) cause absorption errors, while chloromethyl groups introduce disorder.
Solutions :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with multi-scan corrections (SADABS) .
- Refinement : Apply restraints to disordered CH₂Cl groups (ISOR/SIMU in SHELXL). For iodine, refine anisotropic displacement parameters .
- Validation : Check CIF files with PLATON to ensure no missed symmetry (e.g., twinning in monoclinic systems) .
Case Study : A structurally similar dichlorophenyl propenone required 14.7 data-to-parameter ratio to achieve R-factor = 0.038 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
